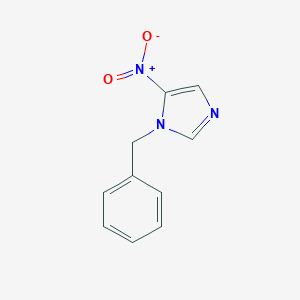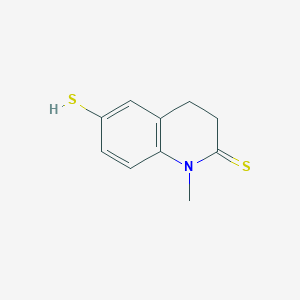
1-Methyl-6-sulfanyl-3,4-dihydroquinoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-6-sulfanyl-3,4-dihydroquinoline-2-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the quinoline family and has a thione functional group attached to its structure.
作用機序
The mechanism of action of 1-Methyl-6-sulfanyl-3,4-dihydroquinoline-2-thione is not fully understood. However, it has been proposed that its anti-tumor activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-microbial activities.
生化学的および生理学的効果
Studies have shown that 1-Methyl-6-sulfanyl-3,4-dihydroquinoline-2-thione can affect various physiological processes. For example, it has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. These effects may contribute to its anti-inflammatory and anti-microbial activities.
実験室実験の利点と制限
One advantage of using 1-Methyl-6-sulfanyl-3,4-dihydroquinoline-2-thione in lab experiments is its relatively low cost and ease of synthesis. In addition, it has been reported to have good stability and solubility in various solvents. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 1-Methyl-6-sulfanyl-3,4-dihydroquinoline-2-thione. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to elucidate its mechanism of action and determine its efficacy in animal models and clinical trials. Another area of interest is its potential use as an anti-inflammatory or anti-microbial agent. Future research could focus on optimizing its structure to enhance its activity and reduce any potential side effects. Finally, more studies are needed to determine the safety profile of this compound and its potential for drug development.
合成法
The synthesis of 1-Methyl-6-sulfanyl-3,4-dihydroquinoline-2-thione can be achieved by the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a catalyst, followed by the addition of methyl iodide and sodium sulfide. This method has been reported to yield high purity and good yields of the desired product.
科学的研究の応用
1-Methyl-6-sulfanyl-3,4-dihydroquinoline-2-thione has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have anti-tumor, anti-inflammatory, and anti-microbial activities. In addition, it has been shown to inhibit the activity of certain enzymes such as tyrosinase and cholinesterase, which are involved in various physiological processes. These properties make it a promising candidate for the development of new drugs.
特性
CAS番号 |
166883-43-8 |
|---|---|
製品名 |
1-Methyl-6-sulfanyl-3,4-dihydroquinoline-2-thione |
分子式 |
C10H11NS2 |
分子量 |
209.3 g/mol |
IUPAC名 |
1-methyl-6-sulfanyl-3,4-dihydroquinoline-2-thione |
InChI |
InChI=1S/C10H11NS2/c1-11-9-4-3-8(12)6-7(9)2-5-10(11)13/h3-4,6,12H,2,5H2,1H3 |
InChIキー |
YBCQUSDQHZPJPL-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CCC2=C1C=CC(=C2)S |
正規SMILES |
CN1C(=S)CCC2=C1C=CC(=C2)S |
同義語 |
2(1H)-Quinolinethione, 3,4-dihydro-6-mercapto-1-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate](/img/structure/B62500.png)
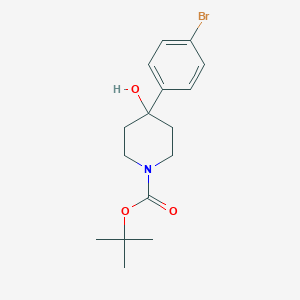
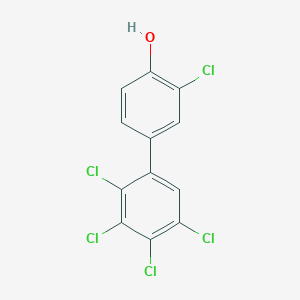
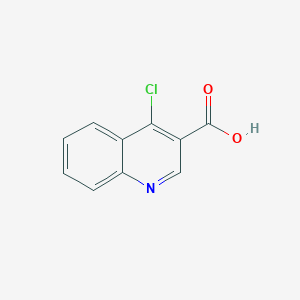
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile](/img/structure/B62507.png)
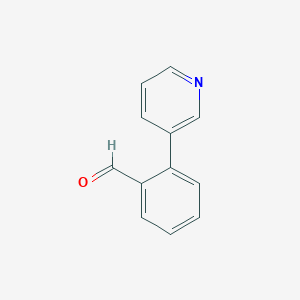
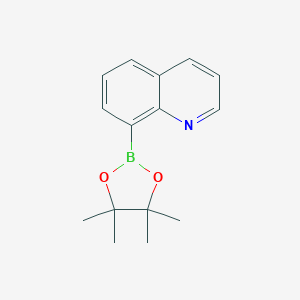
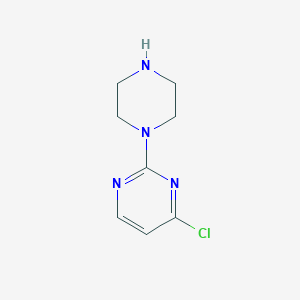
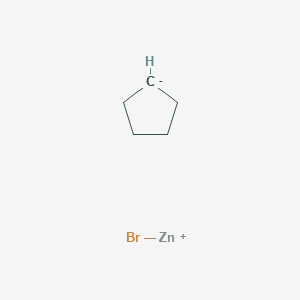
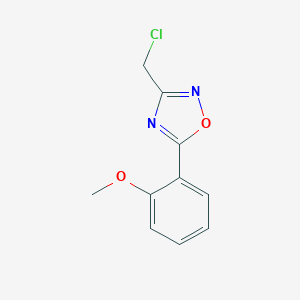
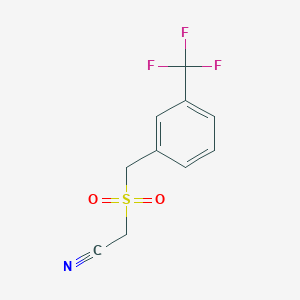
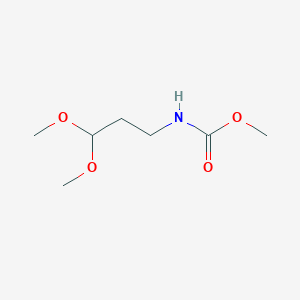
![3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B62535.png)
